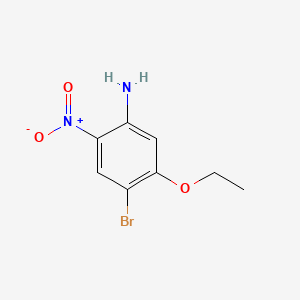

4-Bromo-5-ethoxy-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

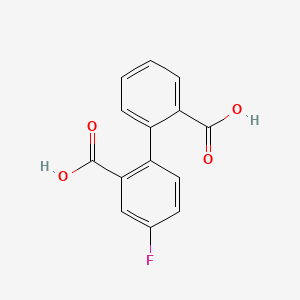

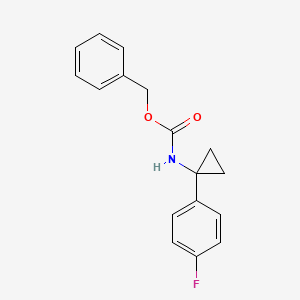

“4-Bromo-5-ethoxy-2-nitroaniline” is a chemical compound with the molecular formula C8H9BrN2O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “4-Bromo-5-ethoxy-2-nitroaniline” involves multistep processes . The direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position .Molecular Structure Analysis

The molecular structure of “4-Bromo-5-ethoxy-2-nitroaniline” can be represented by the InChI code1S/C8H9BrN2O3/c1-2-14-8-4-6 (10)7 (11 (12)13)3-5 (8)9/h3-4H,2,10H2,1H3 . The molecular weight of the compound is 261.08 g/mol . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Bromo-5-ethoxy-2-nitroaniline” include nitration, conversion from the nitro group to an amine, and bromination . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Physical And Chemical Properties Analysis

“4-Bromo-5-ethoxy-2-nitroaniline” is a white solid . It has a molecular weight of 317.18 g/mol . The compound has a XLogP3-AA value of 4.6, indicating its lipophilicity .科学的研究の応用

Synthesis of Acylamino Acid Anilides

4-Bromo-5-ethoxy-2-nitroaniline has been involved in research studying the synthesis of acylamino acid anilides. A study by Chen and Benoiton (1978) explored the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for coupling acyl-L-amino acids with aniline and p-nitroaniline. This process resulted in optically pure anlides, although partial racemization occurred in some cases. The study provides insights into the reaction mechanisms and the potential use of 4-Bromo-5-ethoxy-2-nitroaniline in the synthesis of specific anilides (Chen & Benoiton, 1978).

Nitration of Pyridine Derivatives

In the field of organic chemistry, Hertog, Kolder, and Combe (2010) investigated the nitration of pyridine derivatives, including compounds with bromine and ethoxy groups. Their research showed that the presence of a bromine atom or an ethoxy group, like in 4-Bromo-5-ethoxy-2-nitroaniline, does not significantly influence the course of nitration reactions. This study contributes to understanding the chemical behavior of bromo- and ethoxy-substituted nitro compounds (Hertog, Kolder, & Combe, 2010).

Phase Equilibria and Crystallization Studies

Reddi et al. (2012) conducted phase equilibria and crystallization studies on the urea-4-bromo-2-nitroaniline system. They examined the miscibility gap and the formation of eutectics and monotectics in this system, providing valuable data on the thermal and microstructural properties of mixtures involving compounds like 4-Bromo-5-ethoxy-2-nitroaniline (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Liquid-Crystalline Properties

Okamoto, Murai, and Takenaka (1997) studied the liquid-crystalline properties of alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, including bromo and nitro substituted compounds, which are structurally related to 4-Bromo-5-ethoxy-2-nitroaniline. Their findings on the smectic A phase and the impact of various substituents on liquid-crystalline behavior can be relevant for understanding similar compounds (Okamoto, Murai, & Takenaka, 1997).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that nitro compounds like this one often interact with various biological targets through electrophilic aromatic substitution .

Mode of Action

The mode of action of 4-Bromo-5-ethoxy-2-nitroaniline involves a series of reactions. The process starts with nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group plays a crucial role in directing these reactions .

Biochemical Pathways

It’s known that nitro compounds can participate in various biochemical reactions, including intramolecular palladium-catalysed aryl amination reactions to produce benzimidazoles .

Result of Action

The compound’s nitro group is known to undergo a series of reactions, leading to various products .

Action Environment

The action of 4-Bromo-5-ethoxy-2-nitroaniline can be influenced by various environmental factors. For instance, the presence of acid can lead to the formation of anilinium ion, which acts as a deactivator and a meta director . Additionally, safety data suggests that exposure to mist, gas, or vapors of the compound should be avoided .

特性

IUPAC Name |

4-bromo-5-ethoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUYPQXQCGVAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681481 |

Source

|

| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242336-59-9 |

Source

|

| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)